Cas no 1021075-55-7 (3-fluoro-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide)

3-Fluoro-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide is a fluorinated benzamide derivative featuring a pyridazine core linked to a pyridinylmethylthio moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for designing biologically active molecules. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the pyridinylmethylthio group may contribute to interactions with target proteins. Its well-defined structure allows for precise modifications, making it a versatile intermediate in drug discovery. The compound is typically used in academic and industrial settings for exploring structure-activity relationships in therapeutic agent development.
3-fluoro-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide structure
1021075-55-7 structure
Product Name:3-fluoro-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide
CAS No:1021075-55-7
MF:C17H13FN4OS
MW:340.374725103378
CID:5802305
PubChem ID:42111588
Update Time:2025-05-25

3-fluoro-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-N-[6-(pyridin-4-ylmethylsulfanyl)pyridazin-3-yl]benzamide
    • 3-fluoro-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide
    • AKOS024499517
    • 1021075-55-7
    • 3-fluoro-N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)benzamide
    • F5126-0440
    • Inchi: 1S/C17H13FN4OS/c18-14-3-1-2-13(10-14)17(23)20-15-4-5-16(22-21-15)24-11-12-6-8-19-9-7-12/h1-10H,11H2,(H,20,21,23)
    • InChI Key: RAKJQDUENXGWEO-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SCC2C=CN=CC=2)C=C1)(=O)C1=CC=CC(F)=C1

Computed Properties

  • Exact Mass: 340.07941039g/mol
  • Monoisotopic Mass: 340.07941039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 93.1Ų

3-fluoro-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide Pricemore >>

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Additional information on 3-fluoro-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide

Comprehensive Overview of 3-fluoro-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide (CAS No. 1021075-55-7)

The compound 3-fluoro-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide, identified by its CAS No. 1021075-55-7, is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework, combining a pyridazine core with a benzamide moiety and a pyridine-based sulfanyl linker. Such a configuration makes it a promising candidate for drug discovery, particularly in targeting enzyme inhibition and receptor modulation. Researchers are increasingly exploring its potential in kinase inhibition and cancer therapeutics, aligning with the growing demand for novel small-molecule drugs.

In recent years, the scientific community has shown heightened interest in 3-fluoro-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide due to its potential applications in precision medicine. With the rise of personalized healthcare, compounds like this are being scrutinized for their ability to interact with specific biological pathways. For instance, its fluorobenzamide segment is often associated with enhanced binding affinity and metabolic stability, making it a valuable scaffold in medicinal chemistry. Additionally, the pyridinylmethylsulfanyl group introduces versatility in molecular interactions, which is critical for designing selective inhibitors.

The synthesis of CAS No. 1021075-55-7 involves multi-step organic reactions, often employing cross-coupling and sulfanylation techniques. These methods are widely discussed in organic synthesis forums and patent literature, reflecting the compound's relevance in process chemistry. Its structural complexity also makes it a subject of interest in computational chemistry, where researchers use molecular docking and QSAR modeling to predict its bioactivity. This aligns with the broader trend of integrating AI-driven drug design into modern research workflows.

From a commercial perspective, 3-fluoro-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide is often sought after by contract research organizations (CROs) and pharmaceutical companies focusing on orphan drugs and rare diseases. Its CAS registry number (1021075-55-7) is frequently queried in chemical databases like SciFinder and Reaxys, underscoring its importance in high-throughput screening campaigns. Furthermore, its potential role in immuno-oncology has sparked discussions in biotech conferences, where experts debate its efficacy in modulating immune checkpoints.

Environmental and regulatory considerations for CAS No. 1021075-55-7 are also critical. While not classified as hazardous, its handling requires adherence to Good Laboratory Practices (GLP) to ensure safety and reproducibility. The compound's logP and solubility profiles are frequently analyzed to assess its ADME properties, a topic of high relevance in preclinical development. These factors contribute to its growing presence in academic publications and industry white papers.

In summary, 3-fluoro-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide (1021075-55-7) represents a compelling case study in the intersection of chemical innovation and biomedical research. Its multifaceted applications—from drug discovery to computational biology—highlight its versatility and potential to address unmet medical needs. As the scientific community continues to explore its properties, this compound is poised to remain a focal point in cutting-edge therapeutics and material science.

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